

# Application Notes and Protocols for HBI-2375 in Xenograft Models

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## Compound of Interest

Compound Name: HBI-2375  
Cat. No.: B15587631

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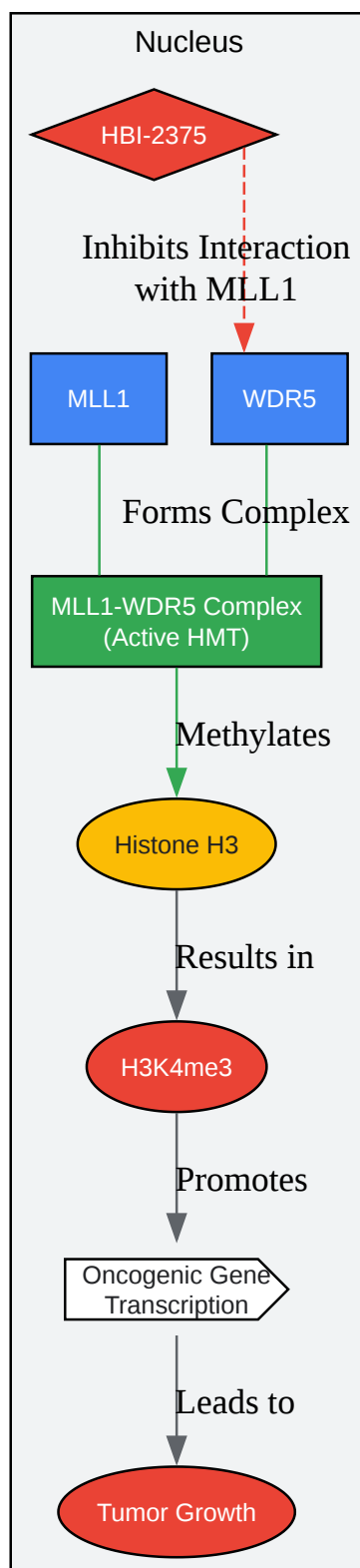
## Introduction

**HBI-2375** is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).<sup>[1][2]</sup> This interaction is critical for the histone methyltransferase (HMT) activity of the MLL1 complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4).<sup>[1]</sup> Dysregulation of MLL1 activity is implicated in the development of various cancers, including acute myeloid leukemia (AML) and potentially solid tumors.<sup>[1][2]</sup> **HBI-2375** disrupts the MLL1-WDR5 interaction, leading to a reduction in H3K4 methylation and subsequent anti-tumor effects.<sup>[1]</sup> These application notes provide a comprehensive guide for the utilization of **HBI-2375** in preclinical xenograft models.

## Mechanism of Action

**HBI-2375** exerts its anti-cancer effects by inhibiting the catalytic activity of the MLL1 complex. The binding of WDR5 to MLL1 is a prerequisite for its HMT activity. **HBI-2375** competitively binds to WDR5, preventing its interaction with MLL1. This disruption of the MLL1-WDR5 complex inhibits the trimethylation of H3K4, a key epigenetic mark associated with active gene transcription. The downstream effect is the suppression of oncogenic gene expression, leading to cell proliferation inhibition and tumor growth suppression.<sup>[1]</sup>

Signaling Pathway Diagram



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Caption: Mechanism of action of **HBI-2375**.

## Preclinical Data

### In Vitro Potency

**HBI-2375** has demonstrated potent inhibition of WDR5 and cellular proliferation in AML cell lines.

Assay Type	Target/Cell Line	IC50
Biochemical Assay	WDR5	4.48 nM[1]
Cellular Proliferation (CTG Assay)	MV4-11 (AML)	3.17 $\mu$ M (average)[1]

### In Vivo Efficacy in MV4-11 Xenograft Model

**HBI-2375** has shown significant, dose-dependent anti-tumor activity in a subcutaneous xenograft model using the human AML cell line, MV4-11.

Treatment Group	Dose (mg/kg)	Dosing Schedule	Tumor Growth Inhibition (TGI)	Reference
HBI-2375	40	po, qd x 21 days	77%	[3]
HBI-2375	80	po, qd x 21 days	86%	[3]

po: oral administration; qd: once daily

Note on Solid Tumor Models: While **HBI-2375** is being investigated for its potential in solid tumors, currently, there is no publicly available quantitative data from solid tumor xenograft models. However, studies in syngeneic mouse models have shown that **HBI-2375** in combination with a PD-1 monoclonal antibody significantly inhibited tumor growth in both the MC38 colorectal and 3LL lung carcinoma models. This suggests a potential immunomodulatory role for **HBI-2375** that could be explored further.[1]

## Experimental Protocols

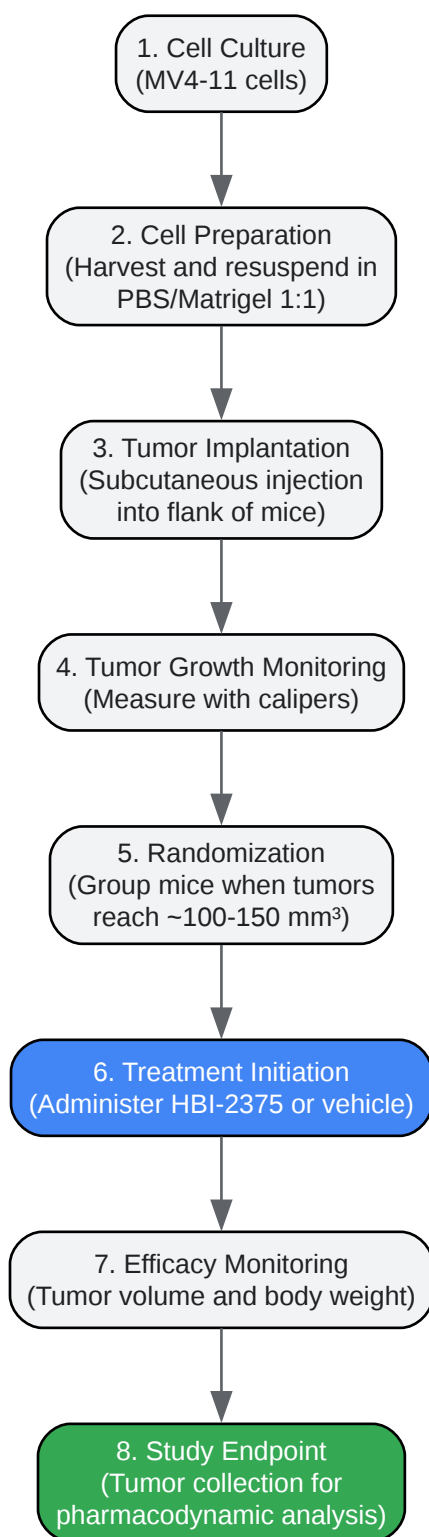
### Protocol 1: Subcutaneous MV4-11 Xenograft Model

This protocol outlines the procedure for establishing a subcutaneous xenograft model of acute myeloid leukemia using the MV4-11 cell line to evaluate the efficacy of **HBI-2375**.

Materials:

- MV4-11 human AML cell line
- Immunocompromised mice (e.g., NOD/SCID or NSG, 6-8 weeks old)
- Growth medium (e.g., RPMI-1640 with 10% FBS)
- Matrigel® Basement Membrane Matrix
- **HBI-2375**
- Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)
- Sterile PBS
- Syringes and needles (27-30 gauge)
- Calipers for tumor measurement
- Anesthetic (e.g., isoflurane)

Experimental Workflow:



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